6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine
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Overview
Description
6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine is a chemical compound with a complex structure that belongs to the purine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with methylating agents under controlled conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide or acetonitrile, and catalysts like potassium carbonate to facilitate the methylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the imino group or methyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkane derivatives. Substitution reactions can result in various substituted purine compounds.
Scientific Research Applications
6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s imino group and methyl substitutions play a crucial role in its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine
- 6-Hydroxy-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine
- 6-Methyl-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine
Uniqueness
6-Imino-N,N,1,9-tetramethyl-6,9-dihydro-1H-purin-2-amine is unique due to its imino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The multiple methyl substitutions also contribute to its unique properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H14N6 |
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Molecular Weight |
206.25 g/mol |
IUPAC Name |
6-imino-N,N,1,9-tetramethylpurin-2-amine |
InChI |
InChI=1S/C9H14N6/c1-13(2)9-12-8-6(7(10)15(9)4)11-5-14(8)3/h5,10H,1-4H3 |
InChI Key |
AOPQDSUPPPTLGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N(C2=N)C)N(C)C |
Origin of Product |
United States |
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